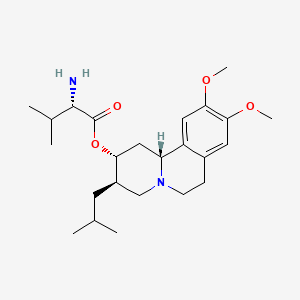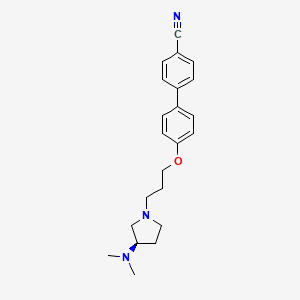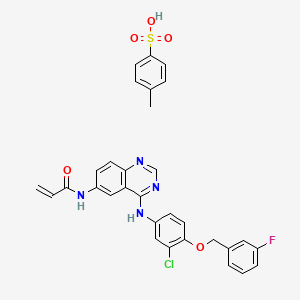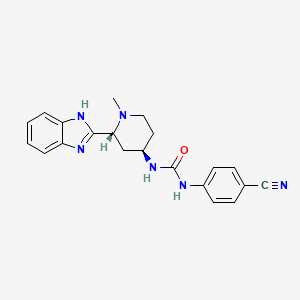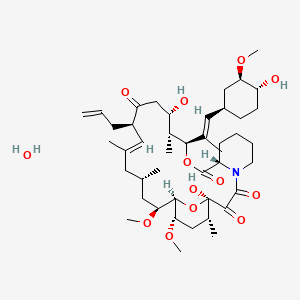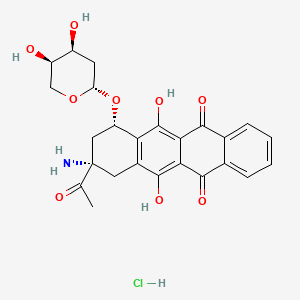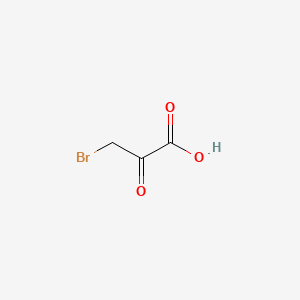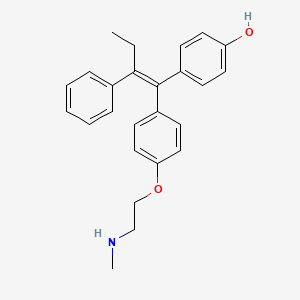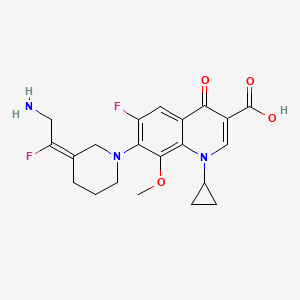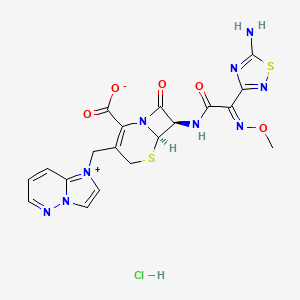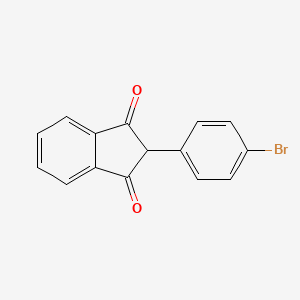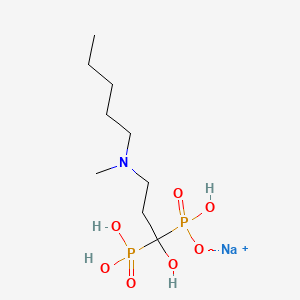
Ibandronate sodium
概述
描述
Ibandronate Sodium is the sodium salt form of ibandronic acid, a synthetic nitrogen-containing bisphosphonate . It is used to prevent and treat osteoporosis in postmenopausal women . It increases bone mineral density, decreases bone remodeling, inhibits osteoclast-mediated bone resorption, and reduces metastases-related and corticosteroid-related bone pain .
Molecular Structure Analysis
Ibandronate Sodium crystallizes as a monohydrate salt in the triclinic system, space group P-1 . The molecular formula is C9H22NNaO7P2 . The InChI and SMILES strings provide a textual representation of the molecule structure .
Chemical Reactions Analysis
Ibandronate Sodium has been analyzed using high-performance liquid chromatography (HPLC) combined with corona charged aerosol detection (CAD) . The drug substance was subjected to stress conditions of hydrolysis, oxidation, photolytic, thermal, and humidity degradation .
Physical And Chemical Properties Analysis
Ibandronate Sodium is a white to off-white powder . It is freely soluble in water and practically insoluble in organic solvents . The molecular weight is 341.21 g/mol .
科学研究应用
1. Treatment of Osteoporosis
- Application Summary: Ibandronate Sodium is a nitrogen-containing bisphosphonate drug used as an anti-resorptive medication for the treatment of osteoporosis . It increases bone mineral density, decreases resorption, and prevents fractures and post-menopausal osteoporosis .
- Results or Outcomes: In vitro, Ibandronate Sodium has been observed to increase the proliferation of osteoblasts (cells that form new bone) and decrease the activity of osteoclasts (cells that break down bone) .
2. Structural and Thermal Characterization
- Application Summary: The crystalline form of Ibandronate Sodium monohydrate undergoes reversible thermal dehydration and rehydration, according to its hygroscopic nature and the arrangement of the water molecules in the crystal lattice .
- Methods of Application: Dehydration and rehydration were observed and confirmed by variable temperature X-ray diffraction on the basis of the DSC pattern and TG analysis .
- Results or Outcomes: By heating the sample from 40 to 200 °C, a loss of 5% weight corresponding to a water molecule loss was observed . The water loss causes a phase transition to a more dense phase that can be rehydrated if it is left in a humid environment .
3. Prevention of Osteoporosis
- Application Summary: Ibandronate Sodium is used to prevent osteoporosis in postmenopausal women . It works by inhibiting osteoclasts which are responsible for breaking down and reabsorbing bone (a process known as bone resorption). In postmenopausal women, Ibandronate Sodium reduces high rates of bone turnover leading to increases in bone mass .
- Methods of Application: The drug is typically administered orally or intravenously. The specific dosage and frequency depend on various factors, including the patient’s health condition .
- Results or Outcomes: Clinical studies have shown that Ibandronate Sodium can effectively prevent osteoporosis in postmenopausal women .
4. Treatment of Bone Loss in Dogs
- Application Summary: Ibandronate Sodium was first described in the literature in 1993 as a treatment for bone loss in dogs .
- Methods of Application: The specific dosage and frequency depend on various factors, including the dog’s health condition .
- Results or Outcomes: While specific results are not provided in the reference, the use of Ibandronate Sodium in dogs suggests it may have a positive effect on bone density .
5. Prevention of Bone Loss in Corticosteroid Users
- Application Summary: Ibandronate Sodium is used to prevent bone loss in individuals who are taking corticosteroid medications such as prednisone for long periods . These medications can lead to osteoporosis and increase the risk of fractures .
- Methods of Application: The drug is typically administered orally or intravenously. The specific dosage and frequency depend on various factors, including the patient’s health condition .
- Results or Outcomes: Clinical studies have shown that Ibandronate Sodium can effectively prevent bone loss in individuals taking corticosteroids .
6. Treatment of Paget’s Disease
- Application Summary: Although not a first-line treatment, Ibandronate Sodium may be used in the treatment of Paget’s disease, a condition that disrupts the normal cycle of bone renewal, leading to bones becoming enlarged and weakened .
- Methods of Application: The drug is typically administered orally or intravenously. The specific dosage and frequency depend on various factors, including the patient’s health condition .
- Results or Outcomes: While specific results are not provided in the reference, the use of Ibandronate Sodium in the treatment of Paget’s disease suggests it may have a positive effect on bone density .
安全和危害
未来方向
属性
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLBEOAZMZAZND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046618 | |
| Record name | Ibandronate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bondronat | |
CAS RN |
138844-81-2, 138926-19-9 | |
| Record name | Ibandronate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138844812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibandronate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ibandronate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBANDRONATE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y0B94E49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)
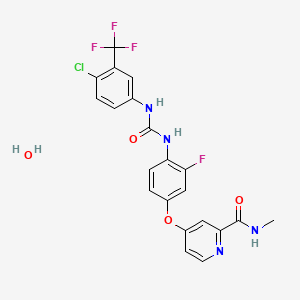
![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)
